molecular formula C6H12N2O B12868618 (4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine

(4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine

Cat. No.: B12868618
M. Wt: 128.17 g/mol
InChI Key: PDSCDFTZWQFMTC-UHNVWZDZSA-N
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Description

(4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable aldehyde or ketone, followed by cyclization to form the oxazoline ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazoles or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce various amines.

Scientific Research Applications

(4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
  • (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

Uniqueness

(4R,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups, which influence its reactivity and interactions. This distinct structure makes it valuable in various synthetic and research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(4R,5S)-5-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C6H12N2O/c1-3-5-4(2)8-6(7)9-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5+/m1/s1

InChI Key

PDSCDFTZWQFMTC-UHNVWZDZSA-N

Isomeric SMILES

CC[C@H]1[C@H](N=C(O1)N)C

Canonical SMILES

CCC1C(N=C(O1)N)C

Origin of Product

United States

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